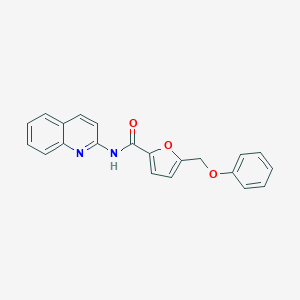![molecular formula C23H21ClN2O3 B270683 4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as PAC-1 and has been studied extensively for its ability to induce apoptosis in cancer cells.
作用機序
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, PAC-1 has been shown to induce autophagy in cancer cells, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis and autophagy in cancer cells, PAC-1 has been shown to inhibit the growth of cancer stem cells. Additionally, PAC-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the apoptotic pathway and developing new cancer therapies. However, one limitation of using PAC-1 in lab experiments is its potential toxicity. Careful consideration must be taken when handling PAC-1 to ensure the safety of researchers.
将来の方向性
There are several future directions for the study of PAC-1. One potential area of research is the development of new cancer therapies based on the mechanism of action of PAC-1. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PAC-1. Finally, the potential use of PAC-1 in the treatment of inflammatory diseases warrants further investigation.
合成法
The synthesis of PAC-1 involves the reaction of 4-chloro-3-nitrobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then reacted with N-(2-phenylethyl)amine and subsequently hydrolyzed to yield PAC-1.
科学的研究の応用
PAC-1 has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This mechanism of action makes PAC-1 a promising candidate for the development of new cancer therapies.
特性
製品名 |
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C23H21ClN2O3 |
分子量 |
408.9 g/mol |
IUPAC名 |
4-chloro-3-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-12-11-18(23(28)25-14-13-17-7-3-1-4-8-17)15-21(20)26-22(27)16-29-19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,27) |
InChIキー |
IROVTYYLHCDXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B270612.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)


![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)